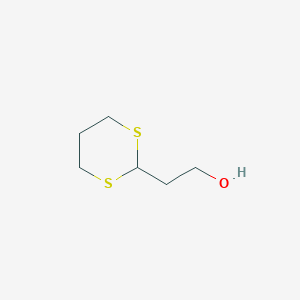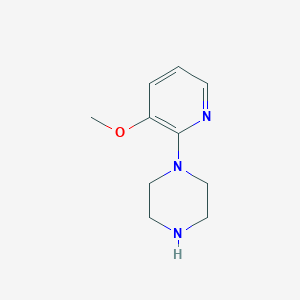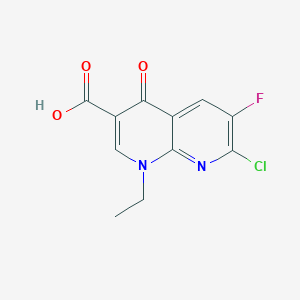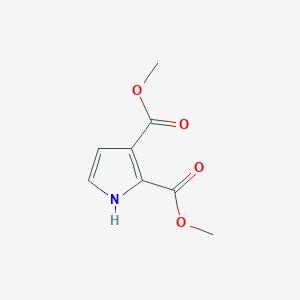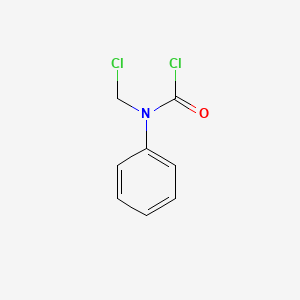![molecular formula C15H21NO2 B1600854 N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 131511-13-2](/img/structure/B1600854.png)
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine
概要
説明
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound with the molecular formula C15H21NO2. It is a derivative of 1,4-dioxaspiro[4.5]decane, featuring a benzyl group attached to the nitrogen atom of the spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines.
Benzyl Group Introduction: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride or benzyl bromide reacts with the amine group in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or spirocyclic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of new pharmaceuticals.
Industry: The compound's unique properties make it suitable for use in materials science and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism by which N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific context of its use.
類似化合物との比較
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine can be compared to other similar compounds, such as:
N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine: This compound differs by the presence of a trifluoromethyl group, which can affect its reactivity and biological activity.
N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine: This compound has two benzyl groups, potentially altering its binding affinity and pharmacological properties.
Uniqueness: this compound stands out due to its specific structural features, which can influence its chemical behavior and potential applications. Its unique combination of a benzyl group and a spirocyclic structure makes it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)12-16-14-6-8-15(9-7-14)17-10-11-18-15/h1-5,14,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECYFYCFOSKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCC3=CC=CC=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472921 | |
| Record name | N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131511-13-2 | |
| Record name | N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
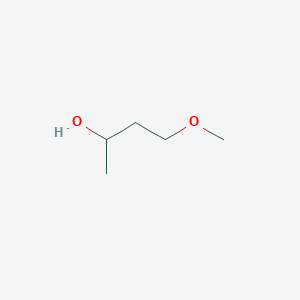

![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)
